molecular formula C20H20N4O2S B2796255 N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide CAS No. 941927-09-9

N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Cat. No.: B2796255
CAS No.: 941927-09-9
M. Wt: 380.47
InChI Key: HTXXVBOSEBKCQU-UHFFFAOYSA-N
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Description

N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a phenethyl group, and a p-tolylureido moiety. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide typically involves the reaction of 2-aminothiazole with p-tolyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a suitable base or catalyst.

Major Products Formed

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating various cellular processes. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-phenethyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
  • N-phenethyl-2-(3-(o-tolyl)ureido)thiazole-4-carboxamide
  • N-phenethyl-2-(3-(p-chlorophenyl)ureido)thiazole-4-carboxamide

Uniqueness

N-phenethyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is unique due to its specific structural features, such as the presence of the p-tolylureido moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-methylphenyl)carbamoylamino]-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-14-7-9-16(10-8-14)22-19(26)24-20-23-17(13-27-20)18(25)21-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXXVBOSEBKCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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